![molecular formula C16H21N5O5 B2966571 methyl 2-(8-(3-methoxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 887466-31-1](/img/structure/B2966571.png)

methyl 2-(8-(3-methoxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of this compound involves cross-coupling reactions. For instance, the reaction of 8-bromocaffeine with methionine methyl ester hydrochloride in the presence of catalytic systems and bases leads to the formation of xanthine derivatives containing amino-acid fragments in the C-8 position . The yield of the target compound is approximately 70% , and it exists as a white crystalline powder with a melting point of 251.0°C .

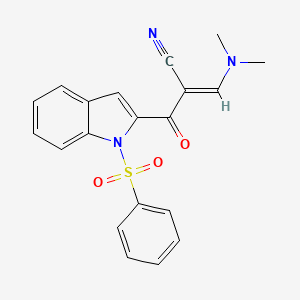

Molecular Structure Analysis

The molecular formula of methyl 2-(8-(3-methoxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is C₁₆H₂₀N₆O₆ . Key features include the imidazo[2,1-f]purin-3(2H,4H,8H)-yl core, the methoxypropyl substituent, and the methyl acetate group. The compound exhibits characteristic absorption bands in the infrared spectrum, including those corresponding to NH , C=O , and C–O–C bonds .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Spectroscopic Characterization and Computational Study

Research on imidazole derivatives, closely related to the chemical , involves their spectroscopic characterization and computational study. This includes the analysis of IR, FT-Raman, and NMR spectra, and the use of density functional theory (DFT) to investigate their reactivity properties. These studies can lead to potential applications in molecular dynamics and understanding electrophilic attack sites (Hossain et al., 2018).

Novel Synthesis Pathways

Novel synthesis methods for related compounds, such as thiazolo[5,4-c]pyridines and imidazo[4,5-c]pyridines, have been discovered. This research is vital for advancing the synthesis and characterization of similar complex molecules (Katner & Brown, 1990).

Antimicrobial Activities

The synthesis and evaluation of compounds with structural similarities, like 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, have been conducted to assess their antimicrobial activities. This indicates potential applications in developing new antimicrobial agents (Sharma, Sharma, & Rane, 2004).

Catalysis in Chemical Reactions

Research into N-heterocyclic carbenes, a family to which the queried compound is related, shows their efficacy as catalysts in transesterification and acylation reactions. This suggests potential uses in facilitating various organic synthesis processes (Grasa, Kissling, & Nolan, 2002).

Ionic Liquids and Solvency Behavior

Studies on ionic liquids containing functionally similar imidazolium cations indicate interesting modifications in behavior, like increased hydrophilicity and formation of liquid-liquid biphases. This can have implications in solvency and extraction processes (Holbrey, Turner, Reichert, & Rogers, 2003).

Antiprotozoal Agents

Novel dicationic imidazo[1,2-a]pyridines, structurally related, have been synthesized and evaluated as antiprotozoal agents. This suggests potential therapeutic applications against protozoal infections (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).

Eigenschaften

IUPAC Name |

methyl 2-[6-(3-methoxypropyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O5/c1-10-8-20-12-13(17-15(20)19(10)6-5-7-25-3)18(2)16(24)21(14(12)23)9-11(22)26-4/h8H,5-7,9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCJZEXQNYSUGKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3=C(N=C2N1CCCOC)N(C(=O)N(C3=O)CC(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 16810115 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(2-chlorophenyl)urea](/img/structure/B2966494.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide](/img/structure/B2966498.png)

![Methyl 4-(3,4-dimethoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2966500.png)

![benzyl N-[3-(2,5-dioxoimidazolidin-4-yl)propyl]carbamate](/img/structure/B2966502.png)

![Tert-butyl (8-methyl-8-azabicyclo[3.2.1]octan-3-yl)carbamate](/img/no-structure.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-ethoxybenzamide](/img/structure/B2966510.png)